2-methyl-N-(pyridin-3-yl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-pyridin-3-ylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(4-6-15-8)11(14)13-9-3-2-5-12-7-9/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGUUJDUWZEREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-3-yl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan derivative with an appropriate amine, such as pyridin-3-amine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more efficient and environmentally friendly may be employed.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methyl group or other substituents on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-methyl-N-(pyridin-3-yl)furan-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, or anticancer agent due to its heterocyclic structure.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Furan Substituent Modifications
*Calculated based on formula C₁₁H₁₀N₂O₂. †Molecular formula: C₁₇H₁₅ClN₃O₃S.
Key Findings :
- 2,5-Dimethyl substitution () may improve lipophilicity compared to the monomethyl analog, influencing pharmacokinetic properties .
Modifications to the Amide-Linked Group
Table 2: Amide Group Variations
Key Findings :
- Indazole derivatives () exhibit potent biological activity (IC₅₀ = 0.2 µM) due to the electron-withdrawing trifluoromethyl group and indazole’s planar structure, which may enhance target binding .
- Pyridin-4-yl substitution (vs. pyridin-3-yl) alters the spatial orientation of the pyridine nitrogen, impacting protein-ligand interactions in crystal structures (e.g., EPB41L3 FERM domain) .
- Piperidin-1-ylphenyl analogs () are synthesized in high yields (80–84%), suggesting favorable synthetic accessibility despite reduced aromaticity .
Biological Activity
2-Methyl-N-(pyridin-3-yl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-methyl-N-(pyridin-3-yl)furan-3-carboxamide is . Its structure includes a furan ring substituted with a methyl group and a pyridine moiety, which enhances its reactivity and biological activity.
Antimicrobial Activity
Research has shown that 2-methyl-N-(pyridin-3-yl)furan-3-carboxamide exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various drug-resistant bacterial strains, including Acinetobacter baumannii and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, particularly against Extended Spectrum Beta-Lactamase (ESBL) producing strains.
Table 1: Antimicrobial Activity of 2-Methyl-N-(Pyridin-3-yl)furan-3-carboxamide
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Acinetobacter baumannii | 10 | 18 |
| Klebsiella pneumoniae | 15 | 16 |
| Staphylococcus aureus | 20 | 14 |
The compound's mechanism of action involves the inhibition of bacterial enzymes, disrupting cell wall synthesis and leading to cell death. Molecular docking studies suggest that it binds effectively to active sites on target enzymes, enhancing its antimicrobial efficacy .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The ability to form hydrogen bonds with biological macromolecules enhances its interaction with these targets, contributing to its anti-inflammatory potential .
Case Study: Anti-inflammatory Effects
A study evaluating the anti-inflammatory effects of 2-methyl-N-(pyridin-3-yl)furan-3-carboxamide in a murine model demonstrated significant reductions in paw edema following administration. The results suggested that the compound could serve as a therapeutic agent in treating inflammatory diseases such as rheumatoid arthritis.
The biological activity of 2-methyl-N-(pyridin-3-yl)furan-3-carboxamide is attributed to its interaction with specific molecular targets. The compound appears to inhibit enzymes critical for bacterial survival and modulate signaling pathways involved in inflammation. This dual action makes it a candidate for further development in both antimicrobial and anti-inflammatory therapies.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-methyl-N-(pyridin-3-yl)furan-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach starting with the formation of the pyridine and furan moieties. Key steps include:
- Acylation : Reacting furan-3-carboxylic acid with thionyl chloride to form the acyl chloride, followed by coupling with 3-aminopyridine via nucleophilic substitution .
- Cross-Coupling Reactions : For analogs, Suzuki-Miyaura coupling (using Pd catalysts) introduces substituents to the pyridine ring, improving yield (70–85%) under inert atmospheres .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra validate connectivity (e.g., furan C=O at ~168 ppm, pyridine protons at 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity >98% .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches theoretical molecular weight (e.g., [M+H] at 247.0984 for CHNO) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Antiviral/Cytotoxicity : Use MTT assays on HEK293 or HeLa cells with IC calculations. Parallel testing against viral proteases (e.g., SARS-CoV-2 M) identifies inhibitory activity .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP analogs quantify IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) to the pyridine ring, improving target binding (e.g., 10-fold increase in kinase inhibition) .
- Bioisosteric Replacement : Replace the furan with thiophene to enhance metabolic stability while retaining activity .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify critical hydrogen bonds (e.g., NH of carboxamide with Asp86) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) to identify false positives .
- Proteomic Profiling : Use kinome-wide screens to differentiate on-target vs. off-target effects .
Q. What strategies address discrepancies between in vitro and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure oral bioavailability (e.g., 40% in rodents) and adjust formulations (e.g., PEGylation) to enhance solubility .
- Metabolite Identification : LC-MS/MS detects hepatic metabolites (e.g., hydroxylation at the furan ring) contributing to reduced activity .
- Toxicokinetics : Monitor liver enzyme levels (ALT/AST) to assess hepatotoxicity risks in preclinical models .
Q. Which computational methods predict binding modes and off-target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with EGFR) for >100 ns to validate docking poses .
- Machine Learning (ML) : Train models on ChEMBL data to predict ADMET properties (e.g., BBB penetration) .
Q. How can the hydrolytic stability of the carboxamide group be improved for therapeutic use?
- Methodological Answer :
- Steric Shielding : Introduce methyl groups ortho to the carboxamide to reduce enzymatic cleavage (e.g., 2-fold increase in plasma stability) .
- Isotope Labeling : Use C-tracing to quantify degradation rates in simulated gastric fluid (pH 2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
